An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0)
An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0)
Introduction
6-Chloro-2-fluoro-3-methylaniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the aniline core—imparts specific steric and electronic properties that are instrumental in designing complex molecular architectures with desired biological activities. The strategic placement of a fluorine atom, for instance, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
This technical guide provides a comprehensive overview of 6-chloro-2-fluoro-3-methylaniline, from its fundamental properties to detailed synthetic protocols, analytical methodologies, and safety considerations. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this versatile chemical intermediate.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and process development. The key identifiers and properties of 6-chloro-2-fluoro-3-methylaniline are summarized below.
| Property | Value | Source |
| CAS Number | 702640-48-0 | [2][3][4][5] |
| Molecular Formula | C₇H₇ClFN | [5] |
| Molecular Weight | 159.59 g/mol | [5] |
| IUPAC Name | 6-chloro-2-fluoro-3-methylaniline | [5] |
| Synonyms | 2-chloro-5-methyl-6-fluoroaniline, 6-chloro-2-fluoro-3-methyl-aniline | [5] |
| Appearance | Liquid | |
| Purity | Typically ≥97% | [5] |
| InChI Key | QXHIYPYDZBWKFU-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(F)C(N)=C(Cl)C=C1 | [5] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Synthesis of 6-Chloro-2-fluoro-3-methylaniline: A Mechanistic Approach
The synthesis of substituted anilines can be approached through various methodologies, with the reduction of the corresponding nitroarene being a classical and robust strategy.[6] This section details a representative synthetic pathway to 6-chloro-2-fluoro-3-methylaniline, emphasizing the rationale behind the procedural steps.
A common precursor for this synthesis is a suitably substituted nitrobenzene. The general workflow involves the reduction of a nitro group to an amine.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6-chloro-2-fluoro-3-methylaniline.
Detailed Experimental Protocol: Reduction of a Nitroarene Precursor
This protocol describes the reduction of a hypothetical precursor, 1-chloro-2-fluoro-3-methyl-6-nitrobenzene, to the target aniline.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a suspension of finely divided iron powder in water.
-
The choice of iron as the reducing agent is driven by its cost-effectiveness and efficiency in acidic media for nitro group reductions.[7]
Step 2: Acidification
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the iron suspension with vigorous stirring. This initiates the formation of the active reducing species.
Step 3: Addition of the Nitroarene
-
Heat the mixture to a gentle reflux.
-
Add the 1-chloro-2-fluoro-3-methyl-6-nitrobenzene precursor portion-wise or as a solution in a suitable solvent (e.g., ethanol) to control the exothermic reaction.
Step 4: Reaction Monitoring and Completion
-
Maintain the reaction at reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Step 5: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a strong base, such as sodium carbonate or sodium hydroxide, to neutralize the acid and precipitate iron salts.[7]
-
The target aniline is then extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Step 6: Purification
-
The crude 6-chloro-2-fluoro-3-methylaniline is purified by vacuum distillation or flash column chromatography on silica gel to obtain the final product with high purity.[7][8]
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of 6-chloro-2-fluoro-3-methylaniline is crucial for its application in sensitive areas like drug development. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.
Analytical Workflow
Caption: Standard analytical workflow for the quality control of 6-chloro-2-fluoro-3-methylaniline.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, coupled with a UV detector, is typically effective.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities. It provides both retention time data for separation and mass spectral data for structural confirmation of the main component and any minor impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-Cl and C-F bonds.
Applications in Drug Development and Organic Synthesis
Substituted anilines are foundational scaffolds in medicinal chemistry. The presence of both chloro and fluoro substituents in 6-chloro-2-fluoro-3-methylaniline makes it a particularly interesting building block.
-
Bioisosteric Replacement: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved pharmacokinetic properties.
-
Modulation of pKa: The electron-withdrawing nature of the halogen substituents lowers the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing the ionization state of a drug molecule at physiological pH, affecting its solubility, permeability, and target binding.
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Strategic placement of a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life.
-
Intermediate for Heterocyclic Synthesis: This aniline is a key precursor for the synthesis of various heterocyclic compounds, such as quinolines, quinazolines, and benzodiazepines, which are prevalent motifs in many approved drugs.
While specific drugs containing the 6-chloro-2-fluoro-3-methylaniline moiety are not prominently disclosed in publicly available literature, its structural alerts are indicative of its potential in the synthesis of kinase inhibitors and other targeted therapies where substituted anilines are common pharmacophores.[11]
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage of 6-chloro-2-fluoro-3-methylaniline are imperative for laboratory safety. The following information is a summary of general safety precautions.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark and under an inert atmosphere.[12] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Seek immediate medical attention if you feel unwell.[13][14] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12] |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][15][16][17]
Conclusion
6-Chloro-2-fluoro-3-methylaniline is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by its specific substitution pattern, make it a compound of significant interest to researchers in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling practices, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel chemical entities.
References
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Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]
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Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 702640-48-0 | 6-Chloro-2-fluoro-3-methylaniline. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Chem Service. (2016). Safety Data Sheet. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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